N-(2-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-23-15-11-7-6-10-14(15)19-16(22)12-24-18-20-17(21-25-18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTQRBBOFZPTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Synthesis of 3-Phenyl-1,2,4-thiadiazole-5-thiol
The thiadiazole ring is synthesized via cyclization of thiourea derivatives with phenylglyoxal or benzaldehyde derivatives under acidic conditions. For example, heating thiourea with phenylglyoxal monohydrate in ethanol containing hydrochloric acid yields 3-phenyl-1,2,4-thiadiazole-5-thiol. This intermediate is critical for subsequent functionalization.
Key Reaction Conditions:
- Reactants: Thiourea, phenylglyoxal monohydrate
- Solvent: Ethanol
- Catalyst: Concentrated HCl
- Temperature: Reflux (78°C)
- Yield: 65–75%
Formation of the Sulfanylacetamide Moiety
The sulfanyl group is introduced through nucleophilic substitution between 3-phenyl-1,2,4-thiadiazole-5-thiol and bromoacetic acid derivatives. In a representative procedure, 3-phenyl-1,2,4-thiadiazole-5-thiol reacts with bromoacetyl bromide in dichloromethane (DCM) under basic conditions (triethylamine) to form 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetic acid.
Optimization Notes:
Amide Coupling with 2-Ethoxyaniline
The final step involves coupling 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetic acid with 2-ethoxyaniline. Two primary strategies are employed:
Acid Chloride Method
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 2-ethoxyaniline in the presence of a base (e.g., pyridine).
Procedure:
- Chlorination: 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetic acid + SOCl₂ → acyl chloride (yield: 85–90%).
- Amidation: Acyl chloride + 2-ethoxyaniline + pyridine → N-(2-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (yield: 70–78%).
Carbodiimide-Mediated Coupling
Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM avoids acyl chloride formation, improving safety and scalability.
Conditions:
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Acid Chloride | High reactivity, short reaction times | SOCl₂ handling hazards | 70–78% |
| Carbodiimide Coupling | Mild conditions, no toxic byproducts | Higher cost of reagents | 68–72% |
The acid chloride route offers marginally better yields but requires stringent safety protocols. Conversely, carbodiimide-mediated coupling is preferable for large-scale synthesis despite slightly lower efficiency.
Mechanistic Insights and Reaction Optimization
Nucleophilic Substitution Dynamics
The thiol group in 3-phenyl-1,2,4-thiadiazole-5-thiol exhibits strong nucleophilicity, favoring attack at the α-carbon of bromoacetyl bromide. Base selection critically influences reaction kinetics: triethylamine (pKₐ ≈ 10.8) ensures rapid deprotonation of the thiol, accelerating substitution.
Characterization and Analytical Validation
Spectroscopic Confirmation
Industrial and Pharmacological Considerations
Scalability Challenges
Large-scale synthesis faces bottlenecks in thiadiazole ring formation (low yields) and amidation step (costly coupling agents). Continuous-flow reactors and catalytic thiourea recycling are emerging solutions.
Pharmacological Relevance
Though biological data for this compound remain limited, structurally related thiadiazoles exhibit anticancer and antimicrobial activity, justifying further exploration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of nitro groups may yield amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing the 1,2,4-thiadiazole scaffold exhibit significant anticancer activity. The compound has been studied alongside other thiadiazole derivatives to evaluate its cytotoxic effects against various cancer cell lines.
Cytotoxic Activity
A study highlighted the synthesis of novel compounds based on the thiadiazole structure and their evaluation against liver cancer (Hep-G2) cells. The results demonstrated that certain derivatives exhibited promising cytotoxicity, with cell viability assays revealing significant reductions in cancer cell proliferation at varying concentrations .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(2-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | Hep-G2 | TBD |
| Indole–triazole hybrid | Hep-G2 | 10.99 ± 0.59 |
| Doxorubicin (standard) | Hep-G2 | 10.8 ± 0.41 |
The structure–activity relationship (SAR) studies indicated that modifications to the thiadiazole ring significantly influenced the anticancer efficacy of these compounds. The presence of specific substituents was crucial for enhancing bioactivity .
In addition to their anticancer properties, thiadiazole derivatives have been investigated for other biological activities:
Antimicrobial Activity
Thiadiazoles have shown potential as antimicrobial agents. Studies indicate that certain derivatives can inhibit the growth of bacterial and fungal pathogens, making them candidates for developing new antimicrobial therapies .
Anti-inflammatory Effects
Some research has pointed to the anti-inflammatory properties of thiadiazole compounds, suggesting their utility in treating inflammatory diseases. These effects are often mediated through modulation of inflammatory pathways and cytokine release .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of thiadiazole derivatives:
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of N-(aryl)acetamides linked to thiadiazoles and evaluated their anticancer properties against Hep-G2 cells using MTT assays. The results indicated a correlation between structural modifications and increased cytotoxicity .
Case Study 2: Structure–Activity Relationship
Another investigation focused on the SAR of various thiadiazole derivatives, revealing that specific substitutions on the phenyl ring significantly enhanced their anticancer activity against multiple cell lines .
Mechanism of Action
The mechanism of action of “N-(2-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide” would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide: can be compared with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of the ethoxyphenyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
Biological Activity
N-(2-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety, which is known for its diverse biological activities. The general structure can be represented as:
This structure contributes to its interactions with various biological targets.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of thiadiazole derivatives. A study indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antibacterial and antifungal activity. For instance:
| Compound | Activity Type | Target Organism | MIC (μg/mL) |
|---|---|---|---|
| 8d | Antifungal | A. niger | 32–42 |
| 11c | Antibacterial | S. aureus | 16 |
| 11e | Antibacterial | E. coli | 32 |
The presence of halogenated and oxygenated substituents on the phenyl ring enhances the antibacterial efficacy against Gram-positive bacteria while promoting antifungal activity against various fungal strains .
Antiviral Activity
Thiadiazole derivatives have also shown promise as antiviral agents. For example, compounds with similar structures have demonstrated efficacy against viruses such as the hepatitis C virus (HCV) and influenza viruses. The antiviral mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
A notable finding is that certain thiadiazole derivatives exhibited low cytotoxicity while maintaining significant antiviral activity:
| Compound | Virus Target | EC50 (μM) |
|---|---|---|
| Compound A | HCV | 0.35 |
| Compound B | Influenza B | 0.26 |
These findings suggest that modifications in the thiadiazole structure can lead to enhanced antiviral properties .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. In vitro studies using cancer cell lines such as A549 (lung cancer) and C6 (glioma) have shown promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(2-ethoxyphenyl)... | A549 | 15 |
| N-(2-ethoxyphenyl)... | C6 | 20 |
Mechanistic studies revealed that these compounds could induce apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives demonstrated that compounds with specific substitutions showed higher antibacterial activity against Bacillus subtilis and Staphylococcus aureus. The introduction of electron-withdrawing groups was found to enhance activity significantly.
- Anticancer Mechanism : In another investigation, a derivative similar to this compound was tested against multiple cancer cell lines using the National Cancer Institute's 60-cell line screening protocol. The results indicated selective cytotoxicity towards certain cancer types while sparing normal cells .
Q & A
Q. What synthetic routes are commonly employed for preparing thiadiazole-containing acetamide derivatives like N-(2-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide?
Methodological Answer:
- Alkylation of heterocyclic thiols : React α-chloroacetamides with 3-phenyl-1,2,4-thiadiazole-5-thiol in ethanol under basic conditions (e.g., KOH/EtOH) to form the sulfanyl bridge. Purification involves recrystallization from ethanol or acetonitrile .
- Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 6.8–7.6 ppm), mass spectrometry (m/z ~425 for molecular ion), and elemental analysis (±0.3% deviation) .
Q. What standard biological assays are used to evaluate the bioactivity of such compounds?
Methodological Answer:
- Anti-exudative activity : Formalin-induced rat paw edema model; compare reduction in edema volume (μL) against diclofenac sodium (8 mg/kg) at 10 mg/kg dose .
- Enzyme inhibition :
- Lipoxygenase (LOX) : Spectrophotometric assay at 234 nm using linoleic acid substrate .
- Butyrylcholinesterase (BChE) : Ellman’s method with DTNB reagent; IC values calculated via dose-response curves .
Q. How is crystallographic data for structural elucidation obtained and refined?
Methodological Answer:
- Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Employ SHELXL for small-molecule refinement, utilizing full-matrix least-squares on . Key parameters: < 0.05, < 0.15 .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
-
Substituent variation : Modify the ethoxyphenyl group (e.g., halogenation, alkyl chain elongation) and thiadiazole moiety (e.g., phenyl → pyridyl substitution).
-
SAR findings :
Q. How can contradictory bioactivity data (e.g., variable LOX inhibition) be resolved?
Methodological Answer:
- Dose optimization : Test multiple concentrations (1–100 μM) to identify non-linear dose-response trends.
- Enzyme kinetics : Calculate values (competitive vs. non-competitive inhibition) using Lineweaver-Burk plots.
- Molecular docking : Use AutoDock Vina to assess binding poses in LOX active sites; prioritize compounds with hydrogen bonds to Fe/His residues .
Q. What strategies improve synthetic yields for large-scale preparation?
Methodological Answer:
- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates (yield increase from 55% to 78%) .
- Catalysis : Add catalytic KI (5 mol%) to accelerate nucleophilic substitution .
- Workup : Use flash chromatography (hexane:ethyl acetate 3:1) instead of recrystallization for polar derivatives .
Q. How can molecular docking guide mechanistic studies for antiviral potential?
Methodological Answer:
- Target selection : Dock against viral polymerases (e.g., monkeypox DNA polymerase) using Glide SP/XP .
- Key interactions : Prioritize compounds with sulfanyl-acetamide moiety forming H-bonds to Asp/Arg residues in the catalytic pocket .
- Validation : Compare docking scores (e.g., Glide score < −8 kcal/mol) with experimental IC values .
Data Contradiction Analysis
Q. Why do some analogs show high anti-exudative activity but low LOX inhibition?
Hypothesis : Bioactivity may arise from non-LOX pathways (e.g., COX-2 suppression or cytokine modulation). Methodological resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
